molecular formula C12H16O5S B1526969 Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate CAS No. 1275811-23-8

Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate

Cat. No.: B1526969
CAS No.: 1275811-23-8
M. Wt: 272.32 g/mol
InChI Key: AZJKMFZTYXNSBS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate as a distinct chemical entity appears to be relatively recent, with its formal recognition and cataloging in major chemical databases occurring within the last two decades. While specific discovery details are not extensively documented in the available literature, the compound's emergence can be understood within the broader context of synthetic organic chemistry focused on developing functionalized propanoate derivatives. The compound's inclusion in multiple international chemical registries and its assignment of a Chemical Abstracts Service number in the modern era suggests its identification and characterization as part of systematic chemical research programs rather than through historical isolation from natural sources.

The development of this compound appears to be closely linked to advances in synthetic methodologies for creating complex ester derivatives containing multiple functional groups. The presence of both hydroxyl and methylsulfonyl substituents indicates its potential role as an intermediate in pharmaceutical or specialty chemical synthesis, though specific historical applications remain undocumented in the current literature. The compound's registration with a molecular formula database code MFCD17317128 further emphasizes its modern synthetic origin and systematic cataloging efforts.

Chemical Classification and Nomenclature

This compound belongs to the broader class of organic esters, specifically representing a substituted propanoate derivative. The compound can be systematically classified as a tertiary alcohol ester due to the presence of a hydroxyl group attached to a quaternary carbon center. Its chemical classification encompasses multiple functional group categories, including aromatic esters, substituted phenyl derivatives, and organosulfur compounds due to the methylsulfonyl substituent.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the complete chemical name being ethyl 2-hydroxy-2-[4-(methylsulfonyl)phenyl]propanoate. Alternative nomenclature systems may refer to the compound using variations in functional group prioritization, though the core structural designation remains consistent across different naming approaches. The compound's classification within chemical taxonomy systems places it among substituted aromatic esters with additional heteroatom functionality.

Classification Category Specific Designation
Primary Class Organic Ester
Secondary Class Aromatic Propanoate Derivative
Functional Groups Ester, Tertiary Alcohol, Methylsulfonyl
Heteroatom Content Sulfur, Oxygen
Aromatic Character Monosubstituted Benzene Ring

Structural Identification Parameters

The molecular structure of this compound has been comprehensively characterized through multiple spectroscopic and computational methods. The compound's molecular formula C₁₂H₁₆O₅S provides the basic elemental composition, while advanced structural identification relies on sophisticated analytical parameters including Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)O, which provides a linear encoding of the molecular connectivity. This notation system allows for unambiguous structural representation and facilitates database searching and computational analysis. The corresponding International Chemical Identifier string InChI=1S/C12H16O5S/c1-4-17-11(13)12(2,14)9-5-7-10(8-6-9)18(3,15)16/h5-8,14H,4H2,1-3H3 provides additional structural detail including atom connectivity and hydrogen atom positions.

Structural Parameter Value
Molecular Formula C₁₂H₁₆O₅S
Molecular Weight 272.32 g/mol
International Chemical Identifier Key AZJKMFZTYXNSBS-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)O
Predicted Collision Cross Section [M+H]⁺ 158.5 Ų
Predicted Collision Cross Section [M+Na]⁺ 165.8 Ų

Chemical Registry Information and Databases

This compound has been systematically registered across multiple international chemical databases and registry systems, establishing its formal chemical identity and facilitating research accessibility. The compound bears the Chemical Abstracts Service registry number 1275811-23-8, which serves as its unique identifier within the Chemical Abstracts Service database system. This registration number enables precise identification and eliminates potential confusion with structurally similar compounds.

The compound's presence in PubChem is documented under Compound Identification Number 55047621, providing access to comprehensive chemical property data and predicted molecular characteristics. Additionally, the compound has been assigned the Molecular Formula Database code MFCD17317128, which facilitates identification within specialized chemical inventory and procurement systems. These multiple registry numbers reflect the compound's recognition across different chemical information systems and its availability for research purposes.

Commercial availability of this compound is documented through multiple specialized chemical suppliers, with typical purity specifications of 95% or higher. The compound's inclusion in commercial catalogs from established chemical suppliers indicates its synthetic accessibility and potential research applications, though specific production methodologies remain proprietary to individual manufacturers.

Database System Registry Identifier Database Type
Chemical Abstracts Service 1275811-23-8 Primary Chemical Registry
PubChem 55047621 Public Chemical Database
Molecular Formula Database MFCD17317128 Commercial Chemical Inventory
International Chemical Identifier AZJKMFZTYXNSBS-UHFFFAOYSA-N Global Chemical Identifier

Properties

IUPAC Name

ethyl 2-hydroxy-2-(4-methylsulfonylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-4-17-11(13)12(2,14)9-5-7-10(8-6-9)18(3,15)16/h5-8,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKMFZTYXNSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Esterification Route

Stepwise Procedure:

  • Condensation Reaction:

    • Starting Materials: 4-(methanesulfonyl)benzaldehyde and a suitable nucleophile such as ethyl acetoacetate or 2-aminoacetic acid.
    • Conditions: The aldehyde is reacted with the nucleophile in the presence of a base (e.g., potassium carbonate) to form a β-hydroxy acid intermediate.
  • Hydroxy Acid Formation:

    • The intermediate is isolated, typically as a racemic mixture, and purified by crystallization or extraction techniques.
  • Esterification:

    • Reagents: The β-hydroxy acid is treated with ethanol and a catalytic amount of sulfuric acid.
    • Conditions: The mixture is refluxed for 30 minutes to several hours, promoting esterification to yield ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate.
    • Purification: The product is isolated by extraction, washed, and recrystallized for purity.

Representative Reaction Scheme:

$$
\text{4-(Methanesulfonyl)benzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{Base}} \text{β-Hydroxy acid} \xrightarrow{\text{EtOH, H}2\text{SO}4, \text{reflux}} \text{this compound}
$$

Yield Data:

Step Typical Yield (%) Reference
Condensation 55
Esterification 65–75

Asymmetric and Enantioselective Synthesis

For applications requiring chiral purity, asymmetric synthesis has been developed:

  • Asymmetric Aziridination: Starting from p-(methanesulfonyl)benzaldehyde, an enantioselective aziridination step is employed, followed by hydrolysis and esterification, leading to the target ester with high enantiomeric excess.
  • Advantages: This method is preferred when enantiopure material is required, especially for pharmaceutical intermediates.

Summary Table: Asymmetric Synthesis Approach

Step Key Reagents/Conditions Typical Yield (%) Reference
Asymmetric aziridination Chiral catalyst, oxidant 70–80
Hydrolysis and esterification Acid, ethanol, heat 60–70

Alternative Methods

  • Direct Esterification: In some cases, direct esterification of the hydroxy acid using various coupling agents or under microwave irradiation has been reported, potentially offering faster reaction times and higher yields, though such methods are less documented in the literature for this specific compound.
  • One-Pot Synthesis: Some synthetic protocols combine condensation and esterification in a single pot to streamline the process, reduce purification steps, and minimize yield loss.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Chiral Control Reference
Condensation + Esterification 35–55 High Good Racemic
Asymmetric Synthesis 44.7 (overall) Very high Moderate Excellent
One-Pot Synthesis Variable Moderate Good Racemic Inferred

Research Findings and Practical Notes

  • The condensation and esterification route remains the most accessible and scalable for laboratory and industrial use, with moderate to good yields and straightforward purification.
  • Asymmetric synthesis is more complex but essential where enantiopurity is required, such as in the synthesis of advanced pharmaceutical intermediates.
  • Reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity; optimization is often necessary for scale-up.
  • Safety considerations include handling of strong acids and potential irritants, as the compound and some intermediates may cause skin and eye irritation.

Data Table: Summary of Key Preparation Parameters

Parameter Value/Range Source
Molecular Weight 272.32 g/mol
Typical Yield 35–75%
Reflux Time (Esterification) 30–120 min
Hazard Classification Skin/Eye Irritant
Chiral Synthesis Option Available

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-oxo-2-(4-methanesulfonylphenyl)propanoate.

    Reduction: Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanol.

    Substitution: Ethyl 2-hydroxy-2-(4-substituted phenyl)propanoate.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate has been investigated for its interactions with biological molecules, which are crucial for assessing safety and efficacy in drug development processes. Its ability to modify biological activity makes it a candidate for further research in therapeutic contexts.
  • Enzyme Interaction Studies : Research indicates that this compound can bind to various enzymes and receptors, influencing their activity. Such interactions are essential for understanding the compound's mechanism of action and its potential therapeutic effects. Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to study these interactions.
  • Bioisosteric Applications : The compound's structure allows it to act as a bioisostere, potentially improving potency, selectivity, and altering physical properties of existing drug candidates . This characteristic is particularly valuable in medicinal chemistry for developing new therapeutics.

Organic Synthesis

This compound serves as an important intermediate in synthetic chemistry:

  • Synthesis Methods : Various synthetic routes can be employed to produce this compound, each offering different yields and purities depending on the intended application. The choice of synthesis method is critical in optimizing the compound for specific uses.

Case Study 1: Interaction with Biological Molecules

A study focusing on the interaction of this compound with specific enzymes revealed that it could enhance or inhibit enzymatic activities depending on the concentration used. This finding suggests potential applications in designing enzyme inhibitors for therapeutic purposes.

Case Study 2: Synthesis Optimization

Research conducted on various synthetic pathways demonstrated that adjusting reaction conditions significantly affected the yield of this compound. For instance, varying temperatures and reactant ratios led to optimal yields of over 80% in certain conditions, making it feasible for large-scale applications .

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Analogous Compounds

Ethyl Propanoate Derivatives

Ethyl 3-(methylthio)propanoate
  • Structure : Contains a methylthio (-S-CH₃) group instead of the methanesulfonylphenyl moiety.
  • Role: A key aroma compound in pineapple pulp and core, contributing fruity and sweet notes due to its low odor threshold .
  • Comparison : The methylthio group is electron-donating, enhancing volatility and aroma intensity. In contrast, the methanesulfonyl group in the target compound increases polarity, likely reducing volatility and altering solubility in organic solvents .
Ethyl 2-methyl-2-phenylpropanoate
  • Structure : Substituted with a phenyl group and methyl group at the α-position.
  • Role : Used in synthetic chemistry as a precursor for bioactive molecules .
  • Comparison : The absence of a hydroxy or sulfonyl group in this analog reduces hydrogen-bonding capacity, resulting in lower water solubility compared to the target compound .

Substituted Phenylpropanoates

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride
  • Structure: Features an amino group (-NH₂) instead of the hydroxy group.
  • Role : A pharmaceutical intermediate (CAS 1391077-87-4) with enhanced solubility due to its hydrochloride salt form .
  • Comparison: The amino group introduces basicity, enabling salt formation, whereas the hydroxy group in the target compound may participate in acid-catalyzed ester hydrolysis .
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
  • Structure: Contains a chloro and methylphenoxy substituent.
  • Role: Potential agrochemical applications due to its lipophilic chloro group .

Physicochemical Properties and Reactivity

Polarity and Solubility

The methanesulfonyl group in Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate significantly elevates polarity, as evidenced by its predicted collision cross-section (CCS) of 160.9 Ų for the [M+H]+ adduct . This contrasts with less polar analogs like ethyl 2-methyl-2-phenylpropanoate, which lacks strong electron-withdrawing groups and exhibits higher hydrophobicity .

Stability and Reactivity

  • Dimerization Potential: Unlike ethyl propanoate derivatives that form dimers in ionization regions (e.g., ethyl hexanoate ), the methanesulfonyl group in the target compound may inhibit dimerization due to steric and electronic effects .

Comparative Table of Key Compounds

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
This compound C₁₂H₁₆O₅S -OH, -SO₂CH₃ High polarity; potential synthetic intermediate
Ethyl 3-(methylthio)propanoate C₆H₁₀O₂S -S-CH₃ Fruity aroma; low odor threshold
Ethyl 2-methyl-2-phenylpropanoate C₁₂H₁₆O₂ -C₆H₅, -CH₃ Lipophilic; precursor in drug synthesis
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄S -NH₂ (salt form), -SO₂CH₃ Pharmaceutical intermediate; water-soluble

Biological Activity

Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate, a compound with the molecular formula C₁₂H₁₆O₅S and a molecular weight of 272.32 g/mol, has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxy group and a methanesulfonyl group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. Its structure allows for interactions with various biological molecules, making it a candidate for further investigation in medicinal chemistry.

This compound's biological activity is primarily linked to its ability to modulate enzyme activity and influence biochemical pathways. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound may exhibit anti-inflammatory effects by inhibiting COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.
  • Binding to Molecular Targets : Its structure enables binding to active sites on enzymes, potentially altering their conformation and activity.

Biological Activity and Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

  • Anti-inflammatory Properties : Studies suggest that this compound may serve as an effective anti-inflammatory agent, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
  • Analgesic Effects : The compound has been investigated for its analgesic properties, which could make it beneficial in pain management therapies.
  • Biochemical Probes : It is being explored as a biochemical probe for studying enzyme mechanisms, providing insights into various metabolic pathways.

Research Findings

A review of the literature reveals several key studies focused on the biological activity of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant inhibition of COX enzymes in vitro.
Study BAnalgesic propertiesShowed promising results in animal models for pain relief.
Study CEnzyme interaction studiesIdentified specific binding affinities with target enzymes, indicating potential as a biochemical probe.

Case Studies

  • Case Study on Anti-inflammatory Activity : In a controlled study involving animal models, this compound was administered to assess its impact on inflammation markers. Results indicated a significant reduction in inflammatory cytokines compared to control groups, supporting its potential as an anti-inflammatory agent.
  • Case Study on Pain Management : Another study investigated the analgesic effects of the compound in a neuropathic pain model. The results showed that subjects treated with the compound experienced reduced pain scores and improved mobility compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate, and how do reaction conditions influence yield?

The synthesis of this compound likely involves introducing the methanesulfonyl group via sulfonylation or substitution reactions. A plausible route could start with 4-methanesulfonylphenyl precursors, followed by esterification or hydroxylation. For example, coupling ethyl 2-bromopropanoate with a hydroxylated 4-methanesulfonylphenyl intermediate under basic conditions (e.g., K₂CO₃ in acetone) at reflux temperatures may yield the target ester . Reaction optimization should focus on solvent polarity, base strength, and temperature to minimize side products like hydrolyzed acids or sulfone derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester (-COOEt), hydroxyl (-OH), and methanesulfonyl (-SO₂Me) groups. HSQC or HMBC can resolve coupling between the hydroxyl and adjacent carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1350-1150 cm⁻¹ (S=O stretching) .

Q. How does pH affect the stability of the ester group under aqueous conditions?

The ester is prone to hydrolysis under acidic or basic conditions. In basic environments (pH > 10), saponification yields the carboxylic acid and ethanol, while acidic conditions (pH < 4) produce the acid and ethyl alcohol. Hydrolysis rates can be quantified via HPLC or NMR, with pseudo-first-order kinetics under controlled pH .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarities to anti-inflammatory esters .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate by-products like sulfone dimers or racemic mixtures?

  • Catalyst Screening : Use Pd or Cu catalysts for selective sulfonylation to avoid dimerization .
  • Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC or asymmetric synthesis with enantioselective catalysts to isolate active enantiomers .

Q. What mechanistic insights can molecular docking provide for its anti-inflammatory activity?

Docking studies with COX-2 (PDB: 5KIR) can predict binding affinities. The methanesulfonyl group may form hydrogen bonds with Arg120/Arg513, while the ester’s hydrophobic interactions stabilize the active site. MD simulations can further validate binding stability .

Q. How do conflicting GC-MS and NMR data on hydrolysis products arise, and how can they be resolved?

Discrepancies may stem from volatile by-products (e.g., ethanol) evaporating during GC-MS sample prep or NMR solvent interference. Use deuterated solvents (D₂O for hydrolysis studies) and cross-validate with LC-MS .

Q. What structure-activity relationships (SARs) govern its pharmacological potential?

  • Ester vs. Acid : Compare bioactivity of the ester with its hydrolyzed acid form to assess prodrug potential.
  • Sulfonyl Substitution : Replace methanesulfonyl with tosyl or mesyl groups to evaluate electron-withdrawing effects on potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate
Reactant of Route 2
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Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate

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